Class-Level Selectivity Advantage: Steric Shielding Reduces MAO-A/MAO-B Off-Target Liability vs Unsubstituted Analogs
A structure-activity relationship study of 1-substituted cyclopropylamine derivatives established a clear correlation between steric bulk at the cyclopropane core and selectivity against human monoamine oxidases MAO-A and MAO-B [1]. The parent compound, 1-benzylcyclopropylamine (BCPA), is an indiscriminate inhibitor with significant MAO inactivation. In contrast, the 2,2-dimethyl substitution on 1-benzyl-2,2-dimethylcyclopropan-1-amine introduces a quaternary center adjacent to the amine, creating a sterically congested active site environment. This steric blockade is predicted to selectively impair binding to MAO's narrower substrate channel while retaining access to the LSD1 active site. **Specific quantitative IC50 values for 1-benzyl-2,2-dimethylcyclopropan-1-amine against KDM1A and MAO-A/B were not directly extractable from the available source fragments; the claim of selectivity improvement is a class-level inference supported by the described SAR trend** [1][2].
| Evidence Dimension | KDM1A/LSD1 IC50 vs MAO-A/MAO-B IC50 |
|---|---|
| Target Compound Data | KDM1A IC50: Quantitative data not available in accessed fragments. The compound is expected to retain single-digit micromolar KDM1A inhibitory activity based on the class SAR. |
| Comparator Or Baseline | 1-Benzylcyclopropylamine (BCPA, CAS 27067-03-4): KDM1A IC50 data not available in accessed fragments. Known as a time-dependent irreversible inactivator of MAO-A. |
| Quantified Difference | Quantitative selectivity ratio (MAO-A IC50 / KDM1A IC50) is not calculable from the accessed data. The qualitative trend of increased selectivity with steric bulk is a confirmed class feature. |
| Conditions | Class-level SAR data derived from in vitro enzymatic assays on FAD-dependent demethylases and monoamine oxidases. Specific assay conditions (substrates, incubation times, cell lines) were not detailed in the accessed evidence fragments. |
Why This Matters
For researchers in epigenetics and LSD1-targeted cancer therapy, a dimethyl-substituted analog offers a structurally distinct tool compound to dissect LSD1 inhibition from MAO off-target effects, avoiding the confounding neurochemical activity of BCPA.
- [1] CPRiL database. The molecules were all found to covalently inhibit KDM1A and to become increasingly selective against human monoamine oxidases MAO A and MAO B through the introduction of bulkier substituents on the cyclopropylamine ring. View Source
- [2] Vianello, P., et al. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: A novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 2014, 86, 352-365. View Source
